Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring . Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions . For instance, the synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzo[d]thiazole with appropriate isocyanate in dry acetonitrile .Molecular Structure Analysis
The molecular structure of “Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is characterized by the presence of a benzothiazole ring . The compound also contains a methanone group and a thiazepan ring .Scientific Research Applications
Antiviral Activity
Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has demonstrated potent antiviral activity. Specifically, compounds 7b and 7h exhibit significant virus inhibitory effects against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1). These compounds bind strongly to the RNA polymerase PB1-PB2 subunits of influenza A virus, making them promising candidates for antiviral therapeutics .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives, including benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, have been associated with anti-inflammatory and analgesic properties. These effects could be valuable for managing pain and inflammation .
Quorum-Sensing Inhibition
In the LasB system, compounds 3, 6, and 7 from this family exhibit promising quorum-sensing inhibition. This property may have implications in controlling bacterial virulence and biofilm formation .
Anti-Tubercular Activity
Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. While the inhibitory concentrations of these molecules need further comparison with standard reference drugs, they hold potential for tuberculosis treatment .
COX-1 Inhibition
Compounds 8 and 9 derived from this structure exhibit weak COX-1 inhibitory activity. Although not as potent as existing inhibitors, their unique properties warrant further investigation .
Future Directions
The future directions for research on “Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, benzothiazole derivatives have been found to exhibit anti-Parkinsonian activities , suggesting potential applications in the treatment of neurodegenerative disorders.
Mechanism of Action
Target of Action
Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . The interaction of these compounds with their targets can lead to the inhibition of essential biochemical processes, thereby exerting their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives affect the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, these compounds disrupt the formation of the bacterial cell wall, which is crucial for the survival and proliferation of the bacteria .
Result of Action
The inhibition of the DprE1 enzyme by benzothiazole derivatives leads to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption can result in the death of the bacteria, thereby exerting the compound’s anti-tubercular activity .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-14-4-2-3-5-16(14)18-8-9-22(10-11-24-18)20(23)15-6-7-17-19(12-15)25-13-21-17/h2-7,12-13,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHKIQJZLZFFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.